molecular formula C11H14N2O3 B15215592 5-Pyrimidinecarboxylic acid, 4-(1-ethoxyethenyl)-, ethyl ester CAS No. 62328-15-8

5-Pyrimidinecarboxylic acid, 4-(1-ethoxyethenyl)-, ethyl ester

Cat. No.: B15215592
CAS No.: 62328-15-8
M. Wt: 222.24 g/mol
InChI Key: QRYYZJWUPPXOCO-UHFFFAOYSA-N
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Description

Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its pyrimidine ring structure, which is substituted with an ethoxyvinyl group at the 4-position and an ethyl ester group at the 5-position. The molecular formula of this compound is C11H14N2O3, and it has a molecular weight of 222.24 g/mol . Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-chloropyrimidine-5-carboxylate with tributyl (1-ethoxyvinyl)stannane in the presence of bis-triphenylphosphine-palladium (II) chloride as a catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at 100°C for 16 hours under an inert atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are dried and concentrated, and the crude product is purified by silica gel column chromatography to obtain ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate as a colorless viscous liquid .

Chemical Reactions Analysis

Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. For example, the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. It can also be oxidized to form corresponding pyrimidine derivatives or reduced to form dihydropyrimidine derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate has several scientific research applications. In medicinal chemistry, pyrimidine derivatives are known for their antiviral, anticancer, antioxidant, and antimicrobial activities. This compound can be used as a building block for the synthesis of novel pyrimidine-based drugs with potential therapeutic applications. Additionally, it can be used in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of kinases, which play a crucial role in cell signaling pathways. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function .

Comparison with Similar Compounds

Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as ethyl 4-benzyl-1-(4-(3-hydroxy-4-isopropoxy-4-oxobut-2-enoyl)benzyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate and benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. These compounds share similar pyrimidine ring structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

CAS No.

62328-15-8

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 4-(1-ethoxyethenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-4-15-8(3)10-9(6-12-7-13-10)11(14)16-5-2/h6-7H,3-5H2,1-2H3

InChI Key

QRYYZJWUPPXOCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=NC=NC=C1C(=O)OCC

Origin of Product

United States

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